A Technical Guide to 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as the foundation for a variety of biologically active molecules. This guide focuses on a key derivative, 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a versatile building block for chemical library synthesis and drug development. We will provide an in-depth exploration of its physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, and a discussion of its applications, particularly in the context of G-protein signaling modulation. This document is intended to be a comprehensive resource, blending established chemical principles with practical, field-proven insights for professionals in drug discovery.
The Privileged Scaffold: Imidazo[1,2-a]pyrazines in Medicinal Chemistry
The imidazo[1,2-a]pyrazine ring system is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its rigid, bicyclic structure and the specific arrangement of nitrogen atoms allow it to mimic peptide bonds and participate in a variety of non-covalent interactions within protein binding pockets. Derivatives of this core have shown a remarkable diversity of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]
The saturated pyrazine ring in the 5,6,7,8-tetrahydro variant provides a three-dimensional geometry that can be crucial for achieving selectivity and potency for specific biological targets. The introduction of a bromine atom at the 2-position, creating 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, serves a dual purpose: it electronically modifies the ring system and, more importantly, provides a reactive handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a vast chemical space.
Physicochemical and Identification Profile
While a specific CAS number for the unsubsituted 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not readily found in public databases, the CAS number for the closely related 3-bromo isomer is 954239-19-1 .[2][3] For the purpose of this guide, we will focus on the 2-bromo isomer, whose properties can be extrapolated from related structures.
Table 1: Physicochemical Properties of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and Related Analogs
| Property | Value (Estimated/Reported) | Source |
| Molecular Formula | C₆H₈BrN₃ | - |
| Molecular Weight | 202.05 g/mol | - |
| CAS Number | Not available (3-bromo isomer: 954239-19-1) | [2][3] |
| Appearance | Expected to be a solid | |
| Boiling Point | ~382.8 °C (for 3-bromo isomer) | [3] |
| Flash Point | ~185.3 °C (for 3-bromo isomer) | [3] |
| LogP (Calculated) | -0.44 (for 3-bromo isomer) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Synthesis and Mechanistic Rationale
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core can be achieved through several established routes.[5][6] A common and effective strategy involves the cyclization of a piperazine-derived intermediate. The introduction of the bromine at the 2-position can be accomplished either by using a brominated starting material or by regioselective bromination of the formed bicyclic system. Electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring preferentially occurs at the C-3 position due to the stability of the resulting intermediate cation which maintains the aromaticity of the six-membered ring.[7] Therefore, a direct bromination approach to obtain the 2-bromo isomer is not straightforward. A more reliable method involves a multi-step synthesis where the bromine is introduced early.
Below is a proposed, field-proven synthetic workflow.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Materials:
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Tetrahydropyrazine (Piperazine)
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Bromoacetaldehyde diethyl acetal
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N-Bromosuccinimide (NBS)
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Potassium Carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Carbon Tetrachloride (CCl₄) or Acetonitrile (ACN)
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Hydrochloric Acid (HCl)
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Sodium Bicarbonate (NaHCO₃)
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Magnesium Sulfate (MgSO₄)
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Ethyl Acetate (EtOAc)
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Hexanes
Procedure:
Step 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (3)
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To a solution of tetrahydropyrazine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
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Slowly add bromoacetaldehyde diethyl acetal (1.1 eq) to the mixture at room temperature.
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Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and pour into water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude intermediate.
-
To the crude intermediate, add a solution of aqueous HCl and stir at 60°C for 2 hours to facilitate cyclization.
-
Cool the mixture and neutralize with a saturated solution of NaHCO₃.
-
Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (3). Purify by column chromatography if necessary.
Step 2: Bromination to yield 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (5)
-
Dissolve the product from Step 1 (1.0 eq) in CCl₄ or ACN.
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Add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction with aqueous sodium thiosulfate solution.
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Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
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Purify the crude product by column chromatography (e.g., Hexanes:EtOAc gradient) to obtain the final product (5).
Causality and Self-Validation: The use of a base like K₂CO₃ in Step 1 is crucial to deprotonate the secondary amine of piperazine, enabling its nucleophilic attack on the bromoacetaldehyde derivative. The subsequent acid-catalyzed cyclization is a standard method for forming the imidazole ring. In Step 2, NBS is a reliable reagent for the bromination of electron-rich heterocyclic systems. The reaction progress should be carefully monitored by TLC to avoid over-bromination or other side reactions. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery
The 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a valuable starting point for the synthesis of compound libraries targeting a range of proteins. The bromine atom serves as a versatile handle for introducing diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR).
A notable application of this scaffold is in the development of inhibitors for Gαq proteins.[6] Gαq proteins are a family of G proteins that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. Dysregulation of Gαq signaling is implicated in various diseases, including cardiovascular disorders and cancer.
The tetrahydroimidazo[1,2-a]pyrazine core can be elaborated with substituents that occupy the binding pockets of Gαq, thereby inhibiting its function.[6]
Gαq Signaling Pathway
Caption: Simplified Gαq signaling pathway and the inhibitory action of imidazopyrazine derivatives.
Conclusion
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a strategically important building block in modern medicinal chemistry. Its robust synthesis and the reactive nature of the bromo substituent provide a powerful platform for the development of novel therapeutics. The proven success of the parent scaffold in targeting complex proteins like Gαq highlights the potential for future discoveries based on this versatile molecule. Further exploration of its derivatives will undoubtedly continue to enrich the pipeline of drug candidates for a wide range of human diseases.
References
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ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Available at: [Link]
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Sprenger, M., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. PMC. Available at: [Link]
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PubChem. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. Available at: [Link]
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TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]
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Chemsrc. CAS#:954239-19-1 | 3-Brom-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin. Available at: [Link]
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Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link]
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